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Compound of Interest

Compound Name: YCH2823

Cat. No.: B12363048

Disclaimer: This document summarizes the publicly available preclinical data on the USP7
inhibitor YCH2823. The detailed experimental protocols and complete quantitative in vivo data
are not fully available in the public domain and are primarily derived from summaries of the key
publication by Cheng, Y.-J., et al. (2024). The experimental methodologies described herein are
based on standard laboratory procedures and should be considered representative.

Introduction

YCH2823 is a novel, potent, and selective small-molecule inhibitor of Ubiquitin-Specific
Protease 7 (USP7).[1][2][3] Developed through a scaffold hopping strategy to improve upon the
earlier USP7 inhibitor FT671, YCH2823 demonstrates significantly enhanced cellular activity
and promising anti-cancer properties.[1][3] This technical guide provides a comprehensive
overview of the preclinical efficacy data for YCH2823, focusing on its mechanism of action, in
vitro and in vivo anti-tumor activity, and the experimental approaches used for its evaluation.

Core Efficacy Data

The preclinical development of YCH2823 has established its potency and mechanism of action
through a series of in vitro assays.

Biochemical and In Vitro Efficacy

YCH2823 exhibits high potency against USP7 and demonstrates significant anti-proliferative
effects in a range of cancer cell lines.
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Parameter Value Description

The half-maximal inhibitory

concentration against the
USP7 IC50 49.6 nM - ]

USP7 enzyme, indicating high

biochemical potency.[2][4]

Measures the binding affinity of
Dissociation Constant (Kd) 117 nM YCH2823 to the USP7
catalytic domain.[2][4]

YCH2823 is approximately five
Potency vs. FT671 ~5-fold greater times more potent than its
predecessor, FT671.[1][3]

Effective against a subset of

cancer cell lines with wild-type

Cell Line Efficacy Broad anti-proliferative activity
TP53, mutant TP53, and
MYCN amplification.[1][2][3]
Observed in CHP-212 cells
] ) ) ) following knockdown of p53 or
Resistance Induction Up to 690-fold increase in IC50

p21, confirming the

mechanism of action.[1][3]

Mechanism of Action

YCH2823 exerts its anti-cancer effects by directly targeting the deubiquitinating activity of
USP7, which plays a critical role in the p53 tumor suppressor pathway.

Signaling Pathway

The primary mechanism of action of YCH2823 involves the stabilization of p53.[1] By inhibiting
USP7, YCH2823 prevents the deubiquitination and subsequent degradation of MDM2, an E3
ubiquitin ligase that targets p53 for proteasomal degradation. This leads to an accumulation of
p53, which in turn transcriptionally activates its downstream target, the cyclin-dependent kinase
inhibitor p21.[1][2][3] The increased levels of p21 result in cell cycle arrest at the G1 phase and
the induction of apoptosis.[1][2][3] Additionally, YCH2823 has been observed to increase the
expression of the proto-oncogene BCL6 in sensitive cell lines.[1][2][3]
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In Vitro Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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